molecular formula C9H12O2 B1207043 2-Phenyl-1,2-propanediol CAS No. 4217-66-7

2-Phenyl-1,2-propanediol

Cat. No.: B1207043
CAS No.: 4217-66-7
M. Wt: 152.19 g/mol
InChI Key: LNCZPZFNQQFXPT-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-propanediol is an organic compound with the molecular formula C9H12O2. It is a glycol that features a phenyl group attached to a propane backbone with two hydroxyl groups at positions 1 and 2. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or acetophenone, while reduction can produce phenylpropanol .

Scientific Research Applications

2-Phenyl-1,2-propanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Phenyl-1,2-propanediol can be compared with other similar compounds such as:

  • 1-Phenyl-1,2-ethanediol
  • 2-Phenyl-1-propanol
  • 2-Phenyl-1,3-propanediol
  • Hydrobenzoin
  • 1-Phenyl-1,2-propanedione
  • 2-Phenyl-2-propanol

These compounds share structural similarities but differ in the position and number of hydroxyl groups, which influence their chemical properties and applications. For example, 2-Phenyl-1,3-propanediol has hydroxyl groups at positions 1 and 3, making it distinct in its reactivity and uses .

Properties

IUPAC Name

2-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863344
Record name 2-Phenylpropane-1,2-diol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-66-7
Record name (±)-2-Phenyl-1,2-propanediol
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Record name 2-Phenyl-1,2-propanediol
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Record name 4217-66-7
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Record name DL-2-phenylpropane-1,2-diol
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Synthesis routes and methods

Procedure details

To a solution of in prop-1-en-2-ylbenzene (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (2 g, 16.9 mmol) in a THF (20 mL): H2O (10 mL) mixture were added N-methylmorpholine N-oxide (1.98 g, 16.9 mmol) and osmium tetroxide (429.90 mg, 1.6 mmol) at 0° C. The resulting reaction mixture was stirred for 2 hours at ambient temperature. After completion of reaction (monitored by TLC (TLC eluent: 30% EtOAc in petroleum ether)), the reaction mixture was diluted with water and extracted with EtOAc. The organic layers were combined and washed with water, washed with saturated NaCl solution, and dried on anhydrous Na2SO4. Then the organic layer was filtered and concentrated under vacuum to provide a residue which was purified by column chromatography eluting with 50-60% EtOAc in hexane to afford 2-phenylpropane-1,2-diol, 1.5 g (58.25%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.45-7.43 (m, 2H), 7.30-7.26 (m, 2H), 7.20-7.16 (m, 1H), 4.86 (s, 1H), 4.68 (t, J=6 Hz, 1H), 3.39 (d, J=6 Hz, 1H), 1.38 (s, 3H). (no MS ionization).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
429.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Phenyl-1,2-propanediol metabolized in rats?

A: Research shows that this compound is a key metabolite of α-Methylstyrene (AMS) in rats. Following oral administration of AMS, rats primarily excreted this compound as a glucuronide conjugate (50% of urinary radioactivity), with the unconjugated diol representing a smaller portion (3%). Other identified metabolites included atrolactic acid, S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine, and 2-phenylpropionic acid. [, ]

Q2: Is the formation of this compound from AMS stereoselective?

A: Evidence suggests that the initial epoxidation of AMS, a precursor to this compound, is not stereoselective. This conclusion is based on the identification of both diastereomeric isomers of the mercapturate and glucuronide conjugates of this compound in rat urine. These findings indicate that the enzymatic addition of oxygen to AMS produces enantiomeric epoxides. [, ]

Q3: Can this compound be produced through methods other than AMS metabolism?

A: Yes, this compound can be synthesized through the dihydroxylation of α-methylstyrene. One method utilizes a silica-supported chitosan–osmium tetroxide complex as a catalyst and potassium hexacyanoferrate(III) as a co-oxidant. This reaction, conducted at room temperature and atmospheric pressure, yields (R)-(-)-2-phenyl-1,2-propanediol with an optical yield of 64.8% and a product yield of 70%. []

Q4: Are there enzymatic methods for producing optically active forms of this compound?

A: Yes, enzymes like Porcine Pancreatic Lipase (PPL) can distinguish between the enantiomers of this compound during transesterification reactions. Although the enantioselectivity is moderate, the enantiomeric excess of the desired enantiomer can be enhanced by using a tandem enzymatic approach. This involves a PPL-catalyzed esterification followed by an enzymatic hydrolysis, leading to this compound with improved enantiomeric purity. []

Q5: Besides its role in AMS metabolism, is this compound encountered in other biochemical contexts?

A: Interestingly, this compound is also formed during the interaction of cumene hydroperoxide with cytochrome P450 enzymes. This finding, alongside the production of cumyl alcohol and acetophenone, indicates that isomerization is a competing pathway for hydroperoxide destruction by cytochrome P450, in addition to the more commonly known pathways. []

Q6: Can modifications to the structure of this compound influence its interaction with enzymes?

A: Research suggests that the presence and position of substituents on the aromatic ring of this compound analogs can significantly affect their interaction with enzymes like lipases. For example, lipases exhibit a preference for esterifying the primary hydroxyl group in 1,1-disubstituted 1,2-diols. The enantioselectivity of this reaction is primarily governed by the tertiary carbinyl centers, indicating that even subtle structural changes can impact enzymatic selectivity. []

Q7: Are there any reported applications of this compound in synthetic chemistry?

A: Yes, optically active forms of this compound and its analogs, particularly those containing an iodo atom, an oxirane moiety, or an alkynyl group, are valuable chiral building blocks in organic synthesis. They have been successfully employed in the preparation of various chiral molecules, including azido diols, sulfanyl diols, cyano diols, and even complex natural products like the side chain of a vitamin D3 metabolite and the aggregation pheromone (1S,5R)-(-)-frontalin. []

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